molecular formula C8H9ClN4 B8283856 4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8283856
M. Wt: 196.64 g/mol
InChI Key: FMJNJDVLTSSZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-propylpyrazole with suitable reagents to form the desired pyrazolopyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
  • 1H-Pyrazolo[3,4-d]pyrimidine, 4-methyl-
  • 1H-Pyrazolo[3,4-d]pyrimidine, 4-ethyl-

Comparison: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-3-propyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4/c1-2-3-5-6-7(9)10-4-11-8(6)13-12-5/h4H,2-3H2,1H3,(H,10,11,12,13)

InChI Key

FMJNJDVLTSSZHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NN1)N=CN=C2Cl

Origin of Product

United States

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